Bengamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

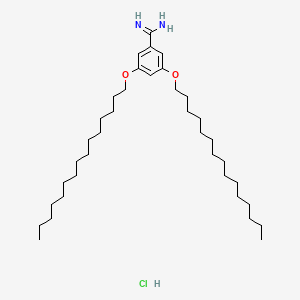

Bengamide A is a natural product found in Rhabdastrella globostellata and Calthropella with data available.

Applications De Recherche Scientifique

Natural Sources and Biological Properties

Bengamide A, first reported in 1986 from the sponge Jaspis cf. coriacea, has attracted significant research interest due to its unique properties. Various bengamide-containing sponges have been collected from numerous biogeographic sites. In 2005, the terrestrial bacterium Myxococcus virescens was also identified as a source. Bengamides exhibit nanomolar in vitro and positive in vivo antiproliferative and antiangiogenic properties. Their molecular targets include methionine aminopeptidases (MetAP1 and MetAP2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The biosynthesis of bengamides involves a mixed PKS/NRPS gene cluster. Despite the termination of a clinical trial for a synthetic bengamide compound, LAF389, bengamides continue to be a focus of worldwide research due to their potential applications (White, Tenney, & Crews, 2017).

Biosynthesis and Structure-Activity Relationships

The biosynthetic pathway of bengamides has been characterized, revealing insights into bacterial resistance mechanisms and enabling the transfer of the biosynthetic gene cluster into a more suitable production host. This has facilitated the production of bengamides by fermentation and led to the development of optimized derivatives with improved cellular potency and metabolic stability. These derivatives have shown antitumor efficacy in a melanoma mouse model (Wenzel et al., 2015).

Antitumor Activity and Analogue Development

Bengamide B and its analogues have been investigated for their broad spectrum antitumor activity. Efforts to overcome the challenges of synthesis and solubility have led to the creation of ester-modified analogues that maintain potency in vitro and demonstrate enhanced efficacy in vivo against breast carcinoma (Kinder et al., 2001).

Target Identification and Proteomics

A proteomics-based approach has identified signaling pathways affected by bengamides. The study of LAF389, a synthetic bengamide analogue, revealed its inhibitory effects on MetAps, highlighting the potential of bengamides in cancer therapy (Towbin et al., 2003).

Propriétés

Nom du produit |

Bengamide A |

|---|---|

Formule moléculaire |

C31H56N2O8 |

Poids moléculaire |

584.8 g/mol |

Nom IUPAC |

[(3S,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |

InChI |

InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+/t23-,24-,25+,27-,28+,29+/m0/s1 |

Clé InChI |

NKASPYGDXVCCTA-HADZOMMTSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)NC1)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |

Synonymes |

(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate bengamide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)

![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)

![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)

![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)

![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)